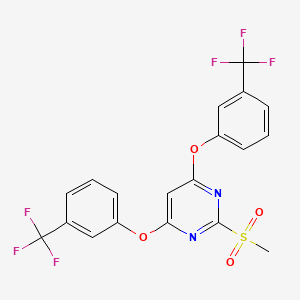
4,6-Bis(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl methyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Bis(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl methyl sulfone (4,6-BTPM) is a synthetic compound that has been widely studied due to its potential applications in the fields of medicine, chemistry, and biotechnology. 4,6-BTPM has a wide range of uses, including as a reagent for the synthesis of organic compounds, as a catalyst in organic reactions, and as an inhibitor of certain enzymes. Additionally, 4,6-BTPM has been shown to have antimicrobial, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes
Research conducted by Liu et al. (2012) introduced novel sulfonated aromatic diamine monomers used to prepare thin-film composite (TFC) nanofiltration membranes. These membranes exhibited enhanced water flux due to improved surface hydrophilicity, achieved without compromising the rejection of dyes. The study emphasized the crucial role of sulfonic acid groups in water permeation and dye rejection during the nanofiltration separation process (Liu et al., 2012).
Synthesis and Properties of Polyimide Films
Zhi-zhi (2010) synthesized diamine monomers leading to the production of fluorinated polyimide (PI) films. These films demonstrated excellent optical transmittance in the visible region and solubility in polar organic solvents. The polyimides derived from various dianhydrides showed promising optical and chemical properties, marking them as valuable materials for advanced optical applications (Zhi-zhi, 2010).
Fluorinated Poly(Ether Sulfone Imide)s with High Thermal Stability
Wang et al. (2014) synthesized a new aromatic diamine monomer for the preparation of fluorinated poly(ether sulfone imide)s. These polymers could be dissolved in strong polar organic solvents and formed into flexible, transparent films. Their high thermal stability and low dielectric constants make them suitable for electronic applications (Wang et al., 2014).
Cross-Linked Highly Sulfonated Co-Polyimides for Proton Exchange Membranes
Yao et al. (2015) developed pendant-group cross-linkable sulfonated co-polyimides with a high degree of sulfonation. These materials showed significant enhancements in proton conductivity, water uptake, and chemical resistance after the curing reaction, indicating their potential for proton exchange membrane fuel cell technology (Yao et al., 2015).
Polymer Electrolyte Membranes from Fluorine-Containing Poly(arylene ether ketone)s
Sakaguchi et al. (2012) focused on the sulfonation of fluorine-containing poly(arylene ether ketone) copolymers, aiming at applications in fuel cells. The membranes derived from these polymers showed comparable proton conductivity to NAFION®112 under humidified conditions, although with lower dimensional stability based on water uptake. This research highlights the intricate balance between polymer structure and functional performance in fuel cell applications (Sakaguchi et al., 2012).
properties
IUPAC Name |
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O4S/c1-32(28,29)17-26-15(30-13-6-2-4-11(8-13)18(20,21)22)10-16(27-17)31-14-7-3-5-12(9-14)19(23,24)25/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGAWPVZKODGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl methyl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2601006.png)
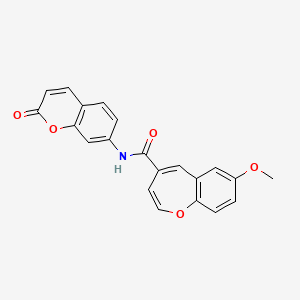
![N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide](/img/structure/B2601010.png)
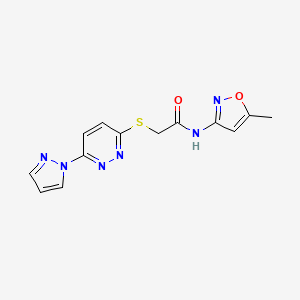
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2601012.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601019.png)
![3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B2601021.png)
![[3-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2601022.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2601023.png)
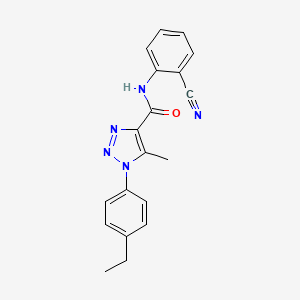
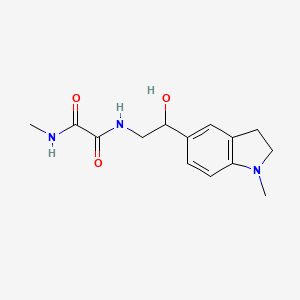
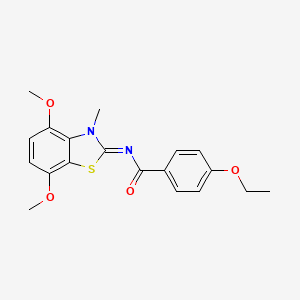
![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)